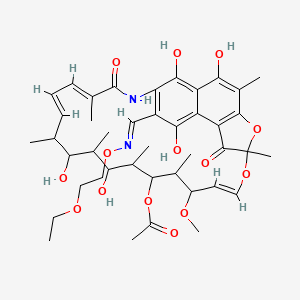
3-Dodecyl-4-tridecylideneoxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-4-tridecylideneoxetan-2-one is an organic compound with the molecular formula C28H52O2. It is a member of the oxetanone family, characterized by a four-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes long alkyl chains, making it a subject of interest in various fields of research and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-Dodecyl-4-tridecylideneoxetan-2-one typically involves the reaction of dodecyl and tridecylidene precursors with oxetanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxetanone ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-Dodecyl-4-tridecylideneoxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-4-tridecylideneoxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Dodecyl-4-tridecylideneoxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
3-Dodecyl-4-tridecylideneoxetan-2-one can be compared with other oxetanone derivatives, such as:
3-Dodecyl-4-methylideneoxetan-2-one: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
3-Dodecyl-4-ethylideneoxetan-2-one: Another derivative with a different alkyl chain length, affecting its reactivity and applications.
3-Dodecyl-4-propylideneoxetan-2-one: This compound has a propyl group instead of a tridecylidene group, resulting in distinct properties and uses.
This compound stands out due to its long alkyl chains, which impart unique characteristics and make it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
47660-90-2 |
|---|---|
Molekularformel |
C28H52O2 |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
3-dodecyl-4-tridecylideneoxetan-2-one |
InChI |
InChI=1S/C28H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26(28(29)30-27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
KFZQEDMTUMUCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


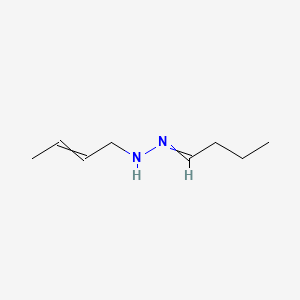
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
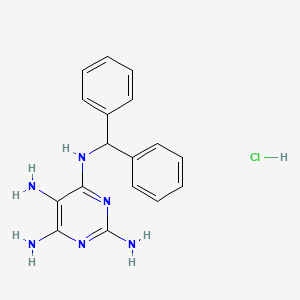

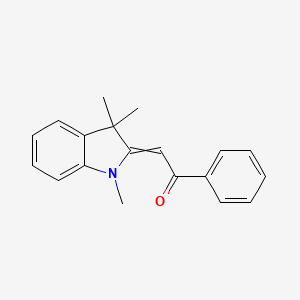

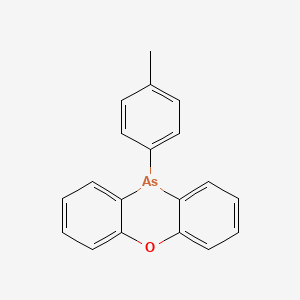
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
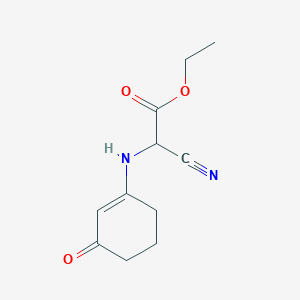
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
